molecular formula C7H8F2N2O B1401436 (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol CAS No. 1213486-60-2

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Cat. No. B1401436
CAS RN: 1213486-60-2
M. Wt: 174.15 g/mol
InChI Key: AMGQRACZJQQGIM-ZCFIWIBFSA-N
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Description

“(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” is a chemical compound used in scientific research. It has a molecular formula of C7H8F2N2O, an average mass of 174.148 Da, and a mono-isotopic mass of 174.060471 Da . It offers diverse applications such as drug synthesis and catalysis due to its unique properties.


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” consists of 7 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Complexation with Metal Ions

A study by Mardani et al. (2019) explored the reaction of a related compound, 2-[2-(aminoethyl)amino]ethanol, with pyridine-2-carbaldehyde, forming a mixture of products that react with copper(II) and cadmium(II) chlorides. These compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The research also included docking studies to investigate the potential interaction of these compounds with selected biomolecules (Mardani, Hakimi, Moeini, & Mohr, 2019).

Use in Supramolecular Chemistry

Di (2010) described the crystal structure of a compound involving 2-amino-3-(1H-indol-3-yl)propionic acid, which is structurally related to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. This study highlights the role of such compounds in forming hydrogen bonds and three-dimensional network structures, which are crucial in supramolecular chemistry (Di, 2010).

Application in Polymer Chemistry

Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol, a closely related compound, can serve as a protective group for methacrylic acid in polymer chemistry. This compound can be selectively removed either chemically or thermally, post-polymerization, indicating its utility in the development of advanced polymers (Elladiou & Patrickios, 2012).

Investigation of Molecular Interactions

Research by Keypour et al. (2015) synthesized new amines related to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol and studied their complexation with copper(II) ions. This work contributes to understanding molecular interactions and coordination chemistry, which is vital in fields like catalysis and material science (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Development of Chemosensors

Pan et al. (2015) synthesized pyridine-based derivatives for mercury(II) detection, employing a compound structurally similar to (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol. The study underscores the importance of such compounds in developing sensitive and selective chemosensors for environmental monitoring (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).

Safety And Hazards

The safety data sheet for “(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol” indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

(2S)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGQRACZJQQGIM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1F)[C@@H](CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743558
Record name (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

CAS RN

1213486-60-2
Record name (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
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(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
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Reactant of Route 6
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